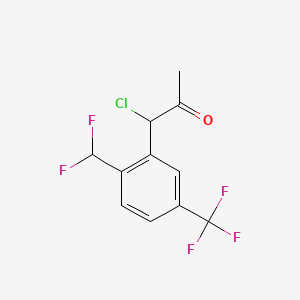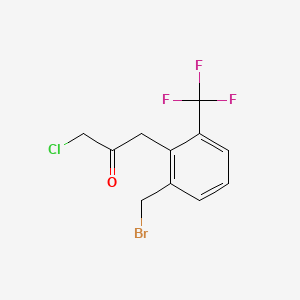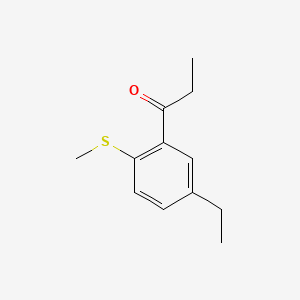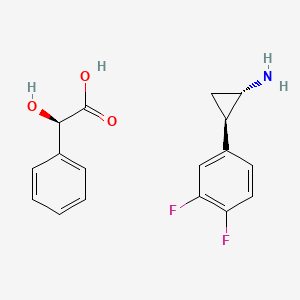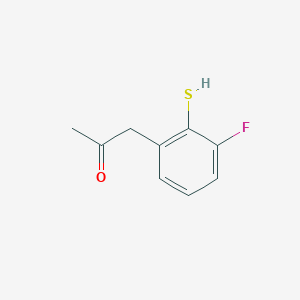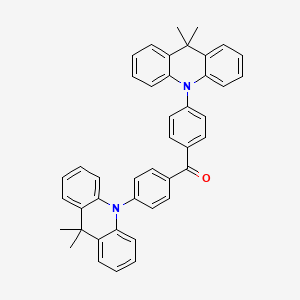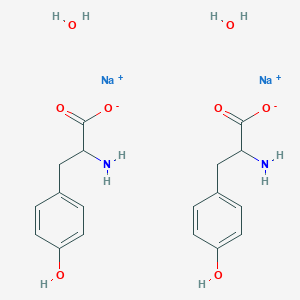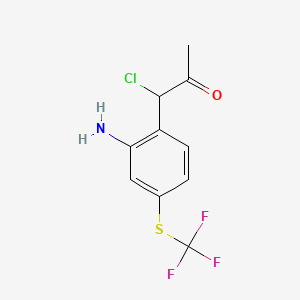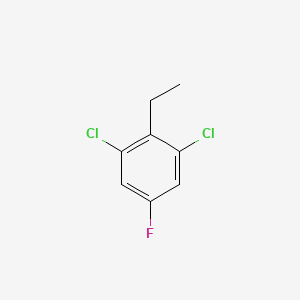
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C11H17Cl3N2 and a molecular weight of 283.62508 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorobenzyl group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted products with nucleophiles replacing the chlorine atom in the chlorobenzyl group.
科学研究应用
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1-(3-Chlorobenzyl)pyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)pyrrolidin-3-ylamine dihydrochloride: Similar structure but with an additional chlorine atom on the benzyl group, potentially leading to different chemical and biological properties.
1-(3-Bromobenzyl)pyrrolidin-3-ylamine dihydrochloride: Bromine atom instead of chlorine, which may affect reactivity and biological activity.
1-(3-Methylbenzyl)pyrrolidin-3-ylamine dihydrochloride: Methyl group instead of chlorine, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H17Cl3N2 |
|---|---|
分子量 |
283.6 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H |
InChI 键 |
SKLFQEVGXGPFFV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


